CP-66713 - 91896-57-0

CP-66713

Catalog Number: EVT-265022
CAS Number: 91896-57-0
Molecular Formula: C15H10ClN5
Molecular Weight: 295.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a tricyclic heterocyclic compound belonging to the class of triazoloquinoxalines. This chemical class has attracted significant attention in scientific research due to its diverse biological activities, including anti-inflammatory, analgesic, antiviral, and antimicrobial properties [ [], [], [], [], [], [] ]. 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, specifically, has been studied for its potential role as an adenosine A2A receptor antagonist [ [], [] ] and as a degradation product of alprazolam, a widely used benzodiazepine drug [ [] ]. Research on 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine focuses on understanding its synthesis, molecular structure, chemical reactivity, and pharmacological potential.

4-Amino[1,2,4]triazolo[4,3-a]quinoxalines

Compound Description: 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines are a class of compounds investigated for their potential as rapid-onset antidepressants and adenosine receptor antagonists. Studies show these compounds exhibit activity in reducing immobility in Porsolt's behavioral despair test in rats, suggesting antidepressant properties. [] Furthermore, these compounds demonstrate potent binding affinity, in some cases with high selectivity, for adenosine A1 and A2 receptors. [] Structural modifications, including substitutions at the 1-, 4-, and 8- positions, significantly influence both antidepressant activity and adenosine receptor binding affinity. []

Relevance: This class of compounds shares the core [, , ]triazolo[4,3-a]quinoxaline structure with 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine. Variations within this class arise from substitutions at various positions on the triazoloquinoxaline core. []

1,2,4-Triazolo[4,3-a]quinoxalin-1-one

Compound Description: 1,2,4-Triazolo[4,3-a]quinoxalin-1-one derivatives were explored as potential adenosine receptor antagonists. [] Further research led to the development of 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives as a simplified analog with similar activity. []

Relevance: 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine shares the triazoloquinoxaline core with this compound, demonstrating the importance of this core structure for adenosine receptor antagonism. The difference lies in the position of the carbonyl group and the presence of the chlorine and amine substituents in the target compound. []

-Chloro-morpholin-4-yl [, , ]triazolo[4,3-c]quinazolin-3(4H)-thione

Compound Description: This compound exhibited notable antibacterial activity, particularly against Bacillus subtilis, demonstrating a minimum inhibitory concentration (MIC) lower than ampicillin. [] It also showed promising activity against Escherichia coli, with an MIC value equal to that of ampicillin. []

Relevance: Although not a [, , ]triazolo[4,3-a]quinoxaline, this compound highlights the broad antibacterial potential of triazoloquinazoline derivatives, a class to which 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine belongs. The presence of the triazole ring fused to a quinazoline core, along with the chlorine and morpholine substituents, suggests shared structural features that may contribute to antimicrobial activity. []

7-Chloro-3-methyl-1,2,4-triazolo[4,3-a]quinoxalin-3-ium-1-thioate

Compound Description: This mesoionic compound is synthesized by reacting 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide or 6-chloro-2-(1-methylhydrazino)quinoxaline with phenyl isothiocyanate under specific conditions. [, ]

1-aryl-4-(o-chlorophenyl)-1,2,4-triazolo[4,3-a][1,8]-naphthyridines

Compound Description: This series of compounds were synthesized by transforming aryl aldehyde 3-(o-chlorophenyl)-1,8-naphthyridin-2ylhydrazones using mercury(II) acetate under microwave irradiation. []

Relevance: While these compounds belong to the triazolonaphthyridine class, they share structural similarities with 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine. Both feature a triazole ring fused to a larger aromatic system and possess a chlorine substituent. The key difference is the naphthyridine core in 1-aryl-4-(o-chlorophenyl)-1,2,4-triazolo[4,3-a][1,8]-naphthyridines compared to the quinoxaline core in the target compound. []

1,2,4-triazolo-(4,3-a)pyridines

Compound Description: This class of compounds, including 8-chloro-3-(3-methyl-2-thienyl)-1,2,4-triazole-[4,3-a]pyridine, exhibit potent herbicidal activity, particularly against broad-leaved weeds and grasses. [] They are particularly useful as selective herbicides for crops such as beet, cotton, and soybeans. []

Relevance: Although this class features a pyridine core rather than the quinoxaline found in 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, both groups share the triazolo-pyridine structural motif. This commonality highlights the versatility of the triazole ring in designing molecules with diverse biological activities. []

Source and Classification

CP-66713 was developed by researchers exploring the pharmacological properties of adenosine receptor ligands. It belongs to a class of compounds that include other triazoloquinoxaline derivatives, which are characterized by their unique molecular structures that allow for specific interactions with biological targets. The compound's chemical identifier is 91896-58-1, and it is often synthesized for research purposes in laboratories focusing on medicinal chemistry and pharmacology.

Synthesis Analysis

The synthesis of CP-66713 involves several key steps that create its unique quinoxaline core structure. The primary methods include:

  1. Formation of Quinoxaline Core:
    • The synthesis begins with the reaction of o-phenylenediamine with oxalic acid in the presence of hydrochloric acid, resulting in the formation of 1,4-dihydroquinoxaline-2,3-dione.
  2. Chlorination:
    • The quinoxaline derivative is treated with thionyl chloride in dichloroethane to yield 2,3-dichloroquinoxaline.
  3. Cyclization:
    • The dichloroquinoxaline undergoes cyclization with phenylhydrazine and sodium acetate to form the triazoloquinoxaline core.
  4. Amination:
    • Finally, the compound is aminated using ammonia or an amine source to introduce an amino group at the 4-position, completing the synthesis process.

Technical Details

The synthetic route emphasizes the importance of controlling reaction conditions such as temperature, solvent choice, and reagent concentrations to optimize yield and purity. The reactions typically require careful monitoring to ensure successful cyclization and functionalization.

Molecular Structure Analysis

CP-66713 features a complex molecular structure characterized by its triazoloquinoxaline framework.

Structure Data

  • Molecular Formula: C₁₃H₉ClN₄O
  • Molecular Weight: 276.69 g/mol
  • Structural Features:
    • The structure includes a quinoxaline core fused with a triazole ring, along with a chloro substituent and an amino group that contribute to its biological activity.

The compound's three-dimensional arrangement allows for specific interactions with adenosine receptors, influencing its pharmacological properties.

Chemical Reactions Analysis

CP-66713 participates in various chemical reactions that can modify its structure and enhance its biological activity:

  1. Substitution Reactions:
    • The chloro group can be replaced by nucleophiles such as amines or thiols.
  2. Oxidation and Reduction:
    • Under specific conditions, CP-66713 can be oxidized or reduced to yield different derivatives that may exhibit altered pharmacological properties.
  3. Cyclization Reactions:
    • It can also engage in cyclization reactions leading to the formation of fused ring systems that may enhance biological efficacy.

Common Reagents and Conditions

  • Nucleophiles: Amines, thiols.
  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Mechanism of Action

CP-66713 functions primarily as an antagonist at adenosine A2A receptors.

Process Data

The mechanism involves competitive inhibition at the receptor site, preventing adenosine from exerting its effects on cellular signaling pathways associated with neurotransmission and vasodilation. This antagonistic action can lead to increased neuronal excitability and modulation of various physiological responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: CP-66713 exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: The presence of reactive functional groups allows for diverse chemical transformations, making it a versatile compound for further modifications.
Applications

CP-66713 has several scientific uses primarily centered around its role as an adenosine receptor antagonist:

  1. Pharmacological Research: It is used extensively in studies investigating the role of adenosine receptors in neurological disorders like Parkinson's disease and depression.
  2. Cardiovascular Studies: Researchers explore its potential effects on cardiac function and vascular responses due to its interaction with adenosine signaling pathways.
  3. Drug Development: As a lead compound, CP-66713 serves as a prototype for designing new drugs targeting adenosine receptors for therapeutic applications .
Introduction to CP-66713 in Adenosine Receptor Research

Role of Adenosine Receptors in Neurological and Cardiovascular Systems

Adenosine receptors (ARs) are G-protein-coupled receptors (GPCRs) classified into four subtypes: A₁, A₂ₐ, A₂в, and A₃. These receptors modulate critical physiological processes through distinct signaling pathways. Neurologically, A₁AR activation suppresses neurotransmitter release (e.g., glutamate, GABA) and neuronal excitability, offering neuroprotection during ischemia or oxidative stress [3] [6]. A₂ₐARs, concentrated in striatal regions, regulate motor control, cognition, and synaptic plasticity. Antagonism of A₂ₐARs inhibits long-term potentiation (LTP) of synaptic potentials, implicating them in memory formation [8] [10]. Cardiovascular effects include A₁AR-mediated bradycardia and atrioventricular nodal blockade, while A₂ₐAR activation induces vasodilation in coronary/peripheral arteries via cAMP/PKC pathways and K⁺ channel stimulation [6] [3].

Table 1: Adenosine Receptor Subtypes and Functional Roles

SubtypeAffinityG-Protein CouplingPrimary Physiological Roles
A₁High (nM)Gᵢ/G₀Neuroprotection, bradycardia, inhibition of lipolysis
A₂ₐHigh (nM)Gₛ/GₒₗfVasodilation, anti-platelet aggregation, modulation of dopamine signaling
A₂вLow (µM)Gₛ/GqVasodilation, inflammation, cytokine release
A₃Low (µM)Gᵢ/G₀Cardioprotection during ischemia, mast cell degranulation

Emergence of CP-66713 as a Selective Adenosine A₂ Receptor Antagonist

CP-66713 (8-Chloro-4-(phenylamino)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine) is a potent, brain-penetrant A₂ₐAR antagonist with a binding affinity (Kᵢ) of 22 nM at A₂ₐ receptors. Its selectivity ratio for A₂ₐ versus A₁ receptors is 12.9-fold (A₁ Kᵢ = 270 nM), distinguishing it from nonselective xanthine antagonists like theophylline [2] [8]. Key properties include:

  • Molecular Weight: 295.73 g/mol
  • Chemical Formula: C₁₅H₁₀ClN₅
  • Mechanism: Competitive inhibition of adenosine binding, preventing Gₛ-mediated cAMP accumulation [8].Functionally, CP-66713 blocks adenosine-induced LTP of evoked synaptic potentials in hippocampal neurons, implicating A₂ₐARs in synaptic plasticity [2] [10]. In renal studies, CP-66713 (≥100 nM) fails to antagonize adenosine-A₁ receptor-mediated stimulation of basolateral 50 pS K⁺ channels in proximal tubules, confirming its A₂ₐ selectivity in vivo [5] [7].

Historical Context and Development of Non-Xanthine Adenosine Antagonists

Early adenosine antagonists were xanthine derivatives (e.g., theophylline, caffeine), limited by low potency (µM-mM Kᵢ), non-selectivity, and side effects (tachycardia, seizures) [1] [4]. The 1980s–1990s saw targeted development of non-xanthine antagonists to overcome these issues:

  • Structural Innovation: CP-66713 emerged from triazoloquinoxaline scaffolds designed to enhance A₂ₐ affinity. Its phenylamino-triazoloquinoxaline core enables π-stacking and hydrogen bonding within the A₂ₐAR ligand-binding pocket [8] [9].
  • Pharmacological Advancements: Compared to early xanthines, CP-66713 exhibits >10,000-fold higher potency and >10-fold A₂ₐ/A₁ selectivity. It reverses locomotor depression induced by A₂ₐ agonists (e.g., APEC) but not A₁ agonists (e.g., CHA) in mice, validating subtype specificity [8].
  • Research Utility: This compound enabled dissection of A₂ₐ-specific functions in neurological models (e.g., LTP, Parkinson’s disease) without confounding A₁/cardiovascular effects [2] [10].

Table 2: Evolution of Adenosine Receptor Antagonists

GenerationRepresentative CompoundsA₂ₐ Kᵢ (nM)Selectivity (A₂ₐ/A₁)Limitations
XanthinesTheophylline, Caffeine>10,000<1Low potency, non-selective, adverse effects
Early Non-XanthinesCGS1594315100Limited CNS penetration
TriazoloquinoxalinesCP-667132212.9Improved CNS activity, >100-fold potency vs. xanthines
Modern AgentsPreladenant1.11,250High selectivity but clinical trial failures

Properties

CAS Number

91896-57-0

Product Name

CP-66713

IUPAC Name

8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Molecular Formula

C15H10ClN5

Molecular Weight

295.72 g/mol

InChI

InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18)

InChI Key

PBENJWAFQLORQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N

Solubility

Soluble in DMSO, not in water

Synonyms

CP 66713; CP-66713; CP66713.

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.